

In-Depth Technical Guide: Structure Elucidation of rac-Ambrisentan Methyl Ester

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Compound of Interest

Compound Name: *rac Ambrisentan Methyl Ester*

Cat. No.: *B143197*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of racemic (rac) Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This document details the spectroscopic and chromatographic data, experimental protocols, and logical workflows used to confirm the chemical structure of this compound.

Introduction

Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. The synthesis of Ambrisentan involves several key intermediates, one of which is its methyl ester. The racemic form of Ambrisentan Methyl Ester serves as a crucial precursor, and its thorough characterization is essential for quality control and process optimization in drug manufacturing. This guide focuses on the analytical methodologies employed to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of rac-Ambrisentan Methyl Ester is presented in Table 1.

Table 1: Physicochemical Properties of rac-Ambrisentan Methyl Ester

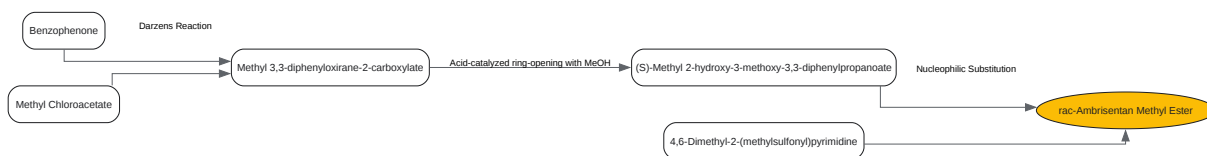
Property	Value	Reference
CAS Number	1240470-84-1	[1]
Molecular Formula	C ₂₃ H ₂₄ N ₂ O ₄	[1]
Molecular Weight	392.45 g/mol	[1]
IUPAC Name	methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate	

Synthesis and Purification

The synthesis of rac-Ambrisentan Methyl Ester is a multi-step process that is a critical part of the overall synthesis of Ambrisentan. The general synthetic pathway is outlined below.

Synthetic Pathway

The synthesis of Ambrisentan, and by extension its methyl ester intermediate, has been described in various patents and publications. A common route involves the hydrolysis of an epoxide formed via a Darzens reaction, followed by nucleophilic substitution.



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Caption: Synthetic pathway to rac-Ambrisentan Methyl Ester.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

- **Darzens Condensation:** To a solution of sodium methoxide in a suitable solvent such as THF, a mixture of benzophenone and methyl chloroacetate is added at a controlled temperature. The reaction yields methyl 3,3-diphenyloxirane-2-carboxylate.
- **Epoxide Ring Opening:** The resulting epoxide is treated with an acid catalyst in methanol to yield (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
- **Nucleophilic Substitution:** The hydroxy ester is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF to yield Ambrisentan Methyl Ester.
- **Work-up and Purification:** The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography to obtain the final product.

Structure Elucidation

The definitive structure of rac-Ambrisentan Methyl Ester is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A detailed study by Feng, Wei-Dong, et al. on the impurities in Ambrisentan provides a thorough characterization of related compounds, and the data presented here is based on such analytical methodologies.[\[2\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation of Ambrisentan Methyl Ester.

Table 2: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.40-7.28	m	10H	Aromatic protons (two phenyl groups)
6.51	s	1H	Pyrimidine C5-H
5.12	s	1H	C2-H
3.75	s	3H	Ester -OCH ₃
3.25	s	3H	Methoxy -OCH ₃
2.35	s	6H	Pyrimidine -CH ₃ (x2)

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

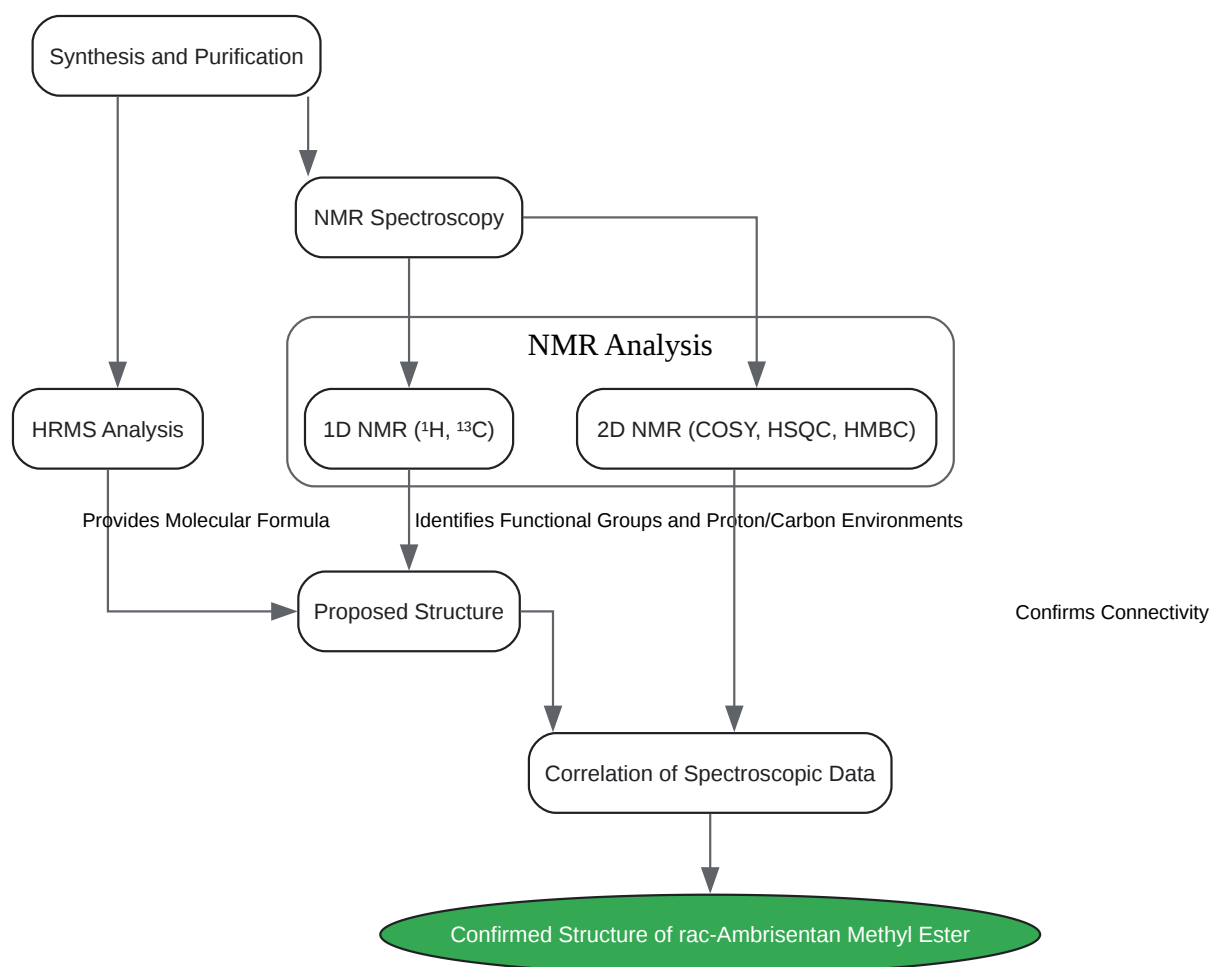
Chemical Shift (δ , ppm)	Assignment
170.5	Ester C=O
164.0	Pyrimidine C2
167.5	Pyrimidine C4, C6
115.0	Pyrimidine C5
141.0, 128.5, 128.0, 127.5	Aromatic carbons
85.0	C3
80.0	C2
52.0	Ester -OCH ₃
51.0	Methoxy -OCH ₃
24.0	Pyrimidine -CH ₃

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	393.1758	393.1760
[M+Na] ⁺	415.1577	415.1580

Structure Confirmation Workflow

The process of elucidating the structure of rac-Ambrisentan Methyl Ester follows a logical progression of analytical experiments.



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- 2. Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
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